molecular formula C20H18N4O3S B2569057 (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 681159-43-3

(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B2569057
CAS RN: 681159-43-3
M. Wt: 394.45
InChI Key: KWQGWILGEPHDCO-CMDGGOBGSA-N
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Description

(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated the anti-inflammatory potential of compounds similar to (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one. Ahmed, Molvi, and Khan (2017) synthesized a series of related compounds and evaluated their in-vitro and in-vivo anti-inflammatory activities. Compounds AR-45a and AR-55a showed maximum in-vitro anti-inflammatory activity with significant membrane stabilization. However, moderate to poor protection was observed in an in-vivo anti-inflammatory study in carragenane-induced rat hind paw edema (Ahmed, Molvi, & Khan, 2017).

Antimicrobial Activity

Several studies have focused on the antimicrobial potential of benzothiazole-piperazine derivatives. For instance, Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with piperazine linkers and found that certain derivatives showed strong antibacterial efficacies against various bacterial strains, including E. coli and S. aureus (Mekky & Sanad, 2020). Al-Talib, Al-Soud, Abussaud, and Khshashneh (2016) also synthesized hydrazide derivatives linked to benzothiazole-piperazine, but their compounds showed no significant antibacterial activity against tested bacteria (Al-Talib, Al-Soud, Abussaud, & Khshashneh, 2016).

Antiproliferative and Anti-HIV Activity

Compounds similar to (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one have been investigated for their potential in treating HIV and inhibiting cell proliferation. Al-Soud, Al-Sa’doni, Saber, Al-Shaneek, Al-Masoudi, and la Colla (2010) synthesized derivatives that showed significant antiproliferative activity against human tumor-derived cell lines, with compounds 4l and 9a being particularly potent (Al-Soud et al., 2010). Al-Masoudi, Al-Soud, De Clercq, and Pannecouque (2007) focused on synthesizing derivatives for anti-HIV activity, but the compounds evaluated did not show significant activity (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antipsychotic Evaluation

Research by Bari, Saravanan, and Ahmad (2019) on aryl piperazine derivatives related to (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one indicated their potential use in antipsychotic treatments. They synthesized and characterized various aryl piperazine substituents and evaluated their antipsychotic activity (Bari, Saravanan, & Ahmad, 2019).

properties

IUPAC Name

(E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-19(9-8-15-4-3-5-16(14-15)24(26)27)22-10-12-23(13-11-22)20-21-17-6-1-2-7-18(17)28-20/h1-9,14H,10-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQGWILGEPHDCO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

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